methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate
CAS No.: 2640955-02-6
Cat. No.: VC11877101
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640955-02-6 |
|---|---|
| Molecular Formula | C16H23N3O4 |
| Molecular Weight | 321.37 g/mol |
| IUPAC Name | methyl 6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)18-12-7-8-19(10-12)13-6-5-11(9-17-13)14(20)22-4/h5-6,9,12H,7-8,10H2,1-4H3,(H,18,21) |
| Standard InChI Key | YFLBQMFHMSZSAJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)OC |
Introduction
Structural Characteristics and Chemical Identity
Methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a methyl carboxylate group and at the 6-position with a pyrrolidine ring. The pyrrolidine moiety is further functionalized with a tert-butoxycarbonyl (Boc)-protected amine at its 3-position . The Boc group serves as a temporary protective moiety for amines during synthetic workflows, enabling selective reactivity in multi-step syntheses .
The molecular formula is C₁₇H₂₄N₃O₄, with a molecular weight of 334.4 g/mol. Key structural features include:
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Pyridine ring: Provides aromaticity and serves as a scaffold for further functionalization.
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Methyl carboxylate: Enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.
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Boc-protected pyrrolidine: Introduces stereochemical complexity and modulates biological activity .
Synthetic Pathways and Methodologies
Core Synthesis Strategies
The compound is typically synthesized via a multi-step sequence involving:
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Pyrrolidine functionalization: Introduction of the Boc-protected amine via coupling reactions. For example, tert-butoxycarbonyl anhydride (Boc₂O) is used to protect the amine group on 3-aminopyrrolidine .
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Pyridine substitution: A Buchwald–Hartwig or Ullmann coupling reaction attaches the Boc-pyrrolidine to the pyridine ring. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are employed for C–N bond formation .
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Esterification: Methylation of the carboxylic acid precursor using dimethyl carbonate (DMC) or methyl iodide in the presence of a base .
Representative Reaction Scheme:
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Boc protection:
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Coupling:
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Methylation:
Physicochemical Properties
Applications in Medicinal Chemistry
Drug Discovery Utility
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